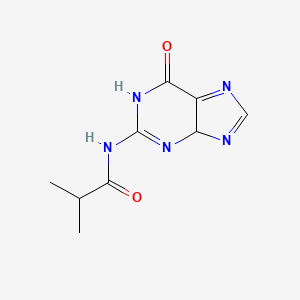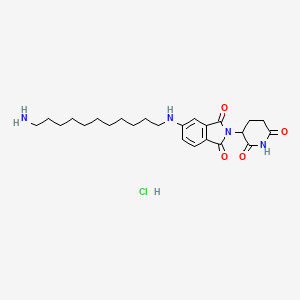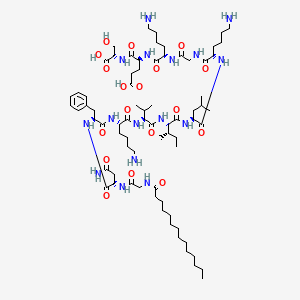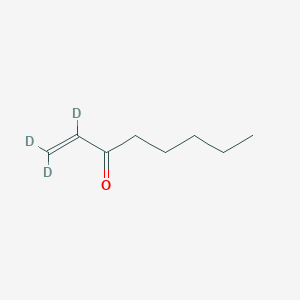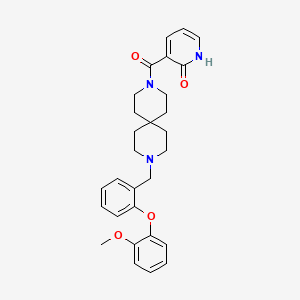
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid is a chemical compound with a molecular formula of C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound features a quinoline ring substituted with a bromine atom at the 6-position and a sulfanyl group at the 4-position, linked to a butanoic acid moiety
Métodos De Preparación
The synthesis of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and thiol compounds for the sulfanyl group introduction . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Análisis De Reacciones Químicas
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the sulfanyl group.
Aplicaciones Científicas De Investigación
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their function . These interactions can lead to cell death in microbial or cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid include:
2-(6-Chloroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
2-(6-Fluoroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
2-(6-Methylquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: The presence of a methyl group can affect its steric properties and reactivity
These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly influence its chemical and biological behavior.
Propiedades
Fórmula molecular |
C15H16BrNO2S |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19) |
Clave InChI |
XHMUXJZYLFPHTF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


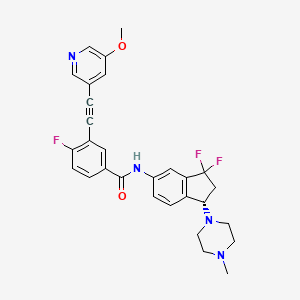
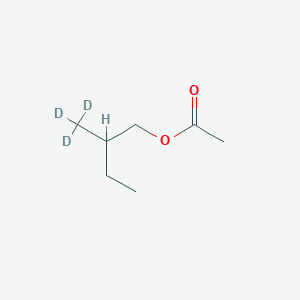
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

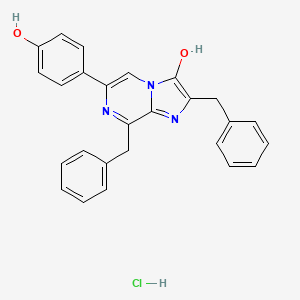
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
